2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)
Brand Name: Vulcanchem
CAS No.: 146780-79-2
VCID: VC21155536
InChI: InChI=1S/C5H5FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h1H3,(H2,7,8,9,10)
SMILES: COC1=C(C(=O)NC(=O)N1)F
Molecular Formula: C5H5FN2O3
Molecular Weight: 160.1 g/mol

2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)

CAS No.: 146780-79-2

Cat. No.: VC21155536

Molecular Formula: C5H5FN2O3

Molecular Weight: 160.1 g/mol

* For research use only. Not for human or veterinary use.

2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) - 146780-79-2

Specification

CAS No. 146780-79-2
Molecular Formula C5H5FN2O3
Molecular Weight 160.1 g/mol
IUPAC Name 5-fluoro-6-methoxy-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C5H5FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h1H3,(H2,7,8,9,10)
Standard InChI Key MZEBQNVGARYWNO-UHFFFAOYSA-N
SMILES COC1=C(C(=O)NC(=O)N1)F
Canonical SMILES COC1=C(C(=O)NC(=O)N1)F

Introduction

The compound 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) represents a modified pyrimidine structure with specific functional groups that determine its reactivity profile. This section details the compound's various identifiers and nomenclature systems used to reference it in scientific literature.

Basic Identifiers

The compound is primarily identified through its CAS registry number and various systematic names, which provide unambiguous reference points for researchers. The primary identification parameters are summarized in the following table:

ParameterValue
CAS Number146780-79-2
IUPAC Name5-fluoro-6-methoxy-1H-pyrimidine-2,4-dione
Common Name2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI)
Molecular FormulaC₅H₅FN₂O₃
Molecular Weight160.10 g/mol
PubChem Compound ID21434608

The compound is formally recognized in chemical indices under the CAS number 146780-79-2, which serves as its unique identifier in chemical databases worldwide . The IUPAC name, 5-fluoro-6-methoxy-1H-pyrimidine-2,4-dione, systematically describes the compound's structure following international nomenclature guidelines, indicating the positions of the fluorine and methoxy substituents on the pyrimidine ring.

Digital Chemical Identifiers

Modern chemical informatics utilizes various digital notations to represent chemical structures in computer-readable formats. These identifiers enable computational analysis and database searching. The key digital identifiers for this compound include:

Identifier TypeValue
InChIInChI=1S/C5H5FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h1H3,(H2,7,8,9,10)
InChIKeyMZEBQNVGARYWNO-UHFFFAOYSA-N
SMILESCOC1=C(C(=O)NC(=O)N1)F
Canonical SMILESCOC1=C(C(=O)NC(=O)N1)F

These digital identifiers provide unambiguous representations of the compound's structure in formats suitable for computational chemistry applications. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations encode the complete structural information, including atomic connectivity, bond types, and stereochemistry where applicable.

Physical and Chemical Properties

The physical and chemical properties of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) determine its behavior in various experimental contexts and applications. This section compiles the available physicochemical data from reliable sources.

Basic Physicochemical Parameters

PropertyValueUnit
Molecular Weight160.10g/mol
Polar Surface Area (PSA)75.47Ų
LogP0.03550-
DensityNot Available-
Melting PointNot Available-
Boiling PointNot Available-
Flash PointNot Available-

The compound has a moderate polar surface area (PSA) of 75.47 Ų, indicating its potential to interact with biological systems through hydrogen bonding and dipole interactions . The LogP value of 0.03550 suggests a nearly equal distribution between aqueous and lipid phases, which may influence its absorption and distribution in biological systems .

Structural Features

The compound belongs to the pyrimidine class of heterocyclic compounds, specifically a modified uracil structure. Its key structural features include:

  • A pyrimidine ring system with two nitrogen atoms at positions 1 and 3

  • Carbonyl groups at positions 2 and 4, forming a 2,4-dione structure

  • A fluorine substituent at position 5

  • A methoxy group at position 6

The presence of the fluorine atom confers specific electronic properties to the molecule, potentially influencing its reactivity and biological activity. The methoxy group at position 6 adds lipophilicity and may serve as a hydrogen bond acceptor in molecular interactions.

Research Applications

The available literature suggests several potential research applications for 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI), primarily in the pharmaceutical and medicinal chemistry domains.

Synthetic Chemistry Applications

As a fluorinated heterocyclic compound, 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) may serve as an important intermediate in organic synthesis. Fluorinated building blocks are valuable in medicinal chemistry due to the unique properties that fluorine imparts, including:

  • Enhanced metabolic stability

  • Altered electronic properties and bond polarization

  • Modified lipophilicity and membrane permeability

  • Potential for selective enzyme inhibition

The compound's structure suggests it could serve as a precursor for more complex molecules, particularly in the development of pyrimidine-based pharmaceuticals.

Structural Relationship to Other Compounds

The structure of 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) places it within a family of fluorinated pyrimidine derivatives with established importance in medicinal chemistry and biochemical research.

Related Pyrimidine Derivatives

The compound shares structural features with several important biomolecules and pharmaceutical agents:

  • 5-Fluorouracil - A widely used anticancer agent that differs by lacking the 6-methoxy group

  • Uracil - The natural nucleobase that forms the core structure

  • Other modified pyrimidines used in antiviral and anticancer therapies

The search results reference a related compound, 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, which has been investigated as part of a new fluoroquinolone-like class of antibacterial agents . This suggests that 2,4(1H,3H)-Pyrimidinedione,5-fluoro-6-methoxy-(9CI) may share some structural features relevant to antimicrobial development.

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